N-benzyl-5-chloro-2-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
JRVYNTSXFJXIFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzyl 5 Chloro 2 Methoxybenzamide Analogs
General Synthetic Routes to N-benzyl-5-chloro-2-methoxybenzamide and Related Structures
The foundational structure of this compound can be assembled through several reliable synthetic strategies, primarily involving the formation of the central amide bond.
Amidation Reactions: The most direct method for synthesizing this compound is through the acylation of benzylamine (B48309) with a derivative of 5-chloro-2-methoxybenzoic acid. A common approach involves converting the carboxylic acid into a more reactive acyl chloride. For instance, 5-chloro-2-methoxybenzoic acid can be treated with thionyl chloride (SOCl₂) to form 5-chloro-2-methoxybenzoyl chloride. This activated intermediate is then reacted with benzylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide. chembk.com
Alternative coupling reagents can also facilitate this transformation. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) are effective for coupling carboxylic acids directly with amines, providing a milder alternative to the acyl chloride route. patsnap.com
Alkylation Reactions: An alternative pathway to N-substituted benzamides is the alkylation of a primary amide. In this approach, 5-chloro-2-methoxybenzamide (B2460377) serves as the nucleophile. The reaction with an alkylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a suitable base (e.g., potassium carbonate), leads to the formation of the N-benzyl bond. This method is particularly useful when the primary amide is readily available. medchemexpress.comgoogle.com
A significant chemical transformation applied to N-aryl analogs of 5-chloro-2-methoxybenzamide is chlorosulfonation, followed by aminolysis, to introduce a sulfonamide functional group. This two-step process is crucial for creating derivatives with diverse properties.
Initially, an N-aryl benzamide (B126), such as N-phenethyl-5-chloro-2-methoxybenzamide, is treated with an excess of chlorosulfonic acid (ClSO₃H). chembk.com This electrophilic aromatic substitution reaction typically installs a chlorosulfonyl group (-SO₂Cl) at the para-position of the N-aryl ring, driven by the activating nature of the ethylamide linker. The resulting intermediate is a sulfonyl chloride, for example, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride. sigmaaldrich.comresearchgate.net
The subsequent aminolysis step involves reacting the sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. researchgate.net When aqueous ammonia is used, the chlorosulfonyl group is converted into the corresponding primary sulfonamide (-SO₂NH₂). chembk.comsigmaaldrich.com If a specific amine is used instead of ammonia, a substituted sulfonamide is formed. This sequence provides a versatile method for accessing a wide range of sulfonamide derivatives. researchgate.net
Synthesis of Diverse this compound Derivatives
Building upon the core this compound structure, a variety of derivatives incorporating heterocyclic moieties such as pyrrolidine (B122466), piperidine (B6355638), and morpholine (B109124) have been synthesized. The primary synthetic strategy involves the acylation of N-benzyl-substituted heterocyclic amines with 5-chloro-2-methoxybenzoyl chloride.
The synthesis of pyrrolidinyl-containing analogs typically begins with the preparation of an appropriate N-benzylpyrrolidine amine precursor. For example, (S)-(+)-N-benzyl-3-aminopyrrolidine or [(2S)-1-benzylpyrrolidin-2-yl]methanamine can be synthesized through established multi-step procedures. guidechem.comnih.gov
The key step is the subsequent acylation of the pyrrolidine amine with 5-chloro-2-methoxybenzoyl chloride. The reaction is generally carried out in an aprotic solvent, such as dichloromethane, in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the HCl generated during the reaction. This yields the final this compound derivative containing the pyrrolidine ring.
Table 1: Pyrrolidinyl-Containing Benzamide Precursors
| Compound Name | Structure | CAS Number |
| (S)-(+)-N-benzyl-3-aminopyrrolidine | 114715-38-7 guidechem.com | |
| [(2S)-1-benzylpyrrolidin-2-yl]methanamine | 96948-23-1 nih.gov | |
| 5-chloro-2-methoxybenzoyl chloride | 20933-44-6 |
The synthesis of piperidinyl analogs is well-documented, with 4-Amino-1-benzylpiperidine being a key intermediate. This precursor can be prepared by the reductive amination of 1-benzyl-4-piperidone. One method involves reacting the piperidone with hydroxylamine (B1172632) to form an oxime, which is then reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄) to give 4-Amino-1-benzylpiperidine.
This amine is then used in acylation reactions. A notable application is its use in preparing intermediates for more complex molecules, such as butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate. sigmaaldrich.comchemicalbook.com The synthesis involves the reaction of 4-Amino-1-benzylpiperidine with an activated form of 5-chloro-2-methoxybenzoic acid. Another related structure, 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid, has also been synthesized, further demonstrating the viability of coupling the benzoyl moiety to a piperidine ring. sigmaaldrich.com
Table 2: Piperidinyl-Containing Benzamide Precursors and Products
| Compound Name | Structure | CAS Number |
| 1-Benzyl-4-piperidone | 3612-20-2 chemicalbook.com | |
| 4-Amino-1-benzylpiperidine | 50541-93-0 sigmaaldrich.com | |
| 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid | 1016703-61-9 sigmaaldrich.com |
For the synthesis of morpholinyl-containing derivatives, a suitable N-benzylmorpholine amine is required as the starting material. Compounds such as (S)-(4-benzylmorpholin-2-yl)methanamine serve as valuable precursors. medchemexpress.commedchemexpress.com The synthesis of these chiral amines can be achieved through multi-step sequences, for example, via an organocatalytic, enantioselective chlorination followed by reductive amination and cyclization. nih.gov
The final amide is formed by reacting the N-benzylmorpholine amine with 5-chloro-2-methoxybenzoyl chloride. The reaction conditions are analogous to those used for the pyrrolidine and piperidine derivatives, employing an aprotic solvent and a base. This method has been cited in the preparation of similar benzamide structures, such as 2,3-methylenedioxy-N-[(4-benzyl-2-morpholinyl)methyl]benzamide, where the synthetic protocol is noted to be applicable to 4-amino-5-chloro-2-methoxybenzoic acid.
Table 3: Morpholinyl-Containing Benzamide Precursors
| Compound Name | Structure | CAS Number |
| (S)-(4-benzylmorpholin-2-yl)methanamine | 186293-55-0 | |
| 5-chloro-2-methoxybenzoic acid | 3277-36-7 |
Sulfonamide-Substituted Benzamides
The incorporation of a sulfonamide moiety into the benzamide scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The synthesis of sulfonamide-substituted this compound analogs typically involves a multi-step sequence, starting with the formation of the core benzamide structure, followed by the introduction or modification of the sulfonamide group.
A primary synthetic route begins with the amidation of 5-chloro-2-methoxybenzoic acid with an appropriately substituted benzylamine or aniline (B41778) derivative. nih.govresearchgate.net For instance, 5-chloro-2-methoxybenzoic acid can be reacted with benzylamine using a coupling reagent like ethyl chloroformate in the presence of a base such as triethylamine to yield the parent this compound. nih.gov
The sulfonamide group is typically introduced via chlorosulfonation followed by amination. In one approach, an N-aryl-5-chloro-2-methoxybenzamide intermediate is treated with chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) onto the N-phenyl ring. researchgate.net This reactive intermediate is then reacted with a variety of primary or secondary amines to generate a library of N-substituted sulfonamides. nih.govresearchgate.net The reaction is often carried out in a biphasic system, such as THF and water, with a base like sodium carbonate. researchgate.net
An alternative pathway involves starting with 5-chlorosalicylic acid, which is first methylated to form methyl 5-chloro-2-methoxybenzoate. google.com This ester then undergoes aminolysis with phenethylamine (B48288) to produce N-phenethyl-5-chloro-2-methoxybenzamide. Subsequent treatment with chlorosulfonic acid at low temperatures, followed by warming, introduces the sulfonyl group. The final sulfonamide is obtained by treating the resulting gummy solid with concentrated ammonia. google.com This method highlights the stepwise construction and functionalization of the molecule to achieve the desired sulfonamide derivative. google.com
The following table summarizes a typical reaction sequence for the synthesis of these sulfonamide derivatives:
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | 5-chloro-2-methoxybenzoic acid, Aniline | Ethyl chloroformate, Triethylamine, DCM, rt, 3h | 5-chloro-2-methoxy-N-phenylbenzamide | 94% | researchgate.net |
| 2 | 5-chloro-2-methoxy-N-phenylbenzamide | Chlorosulfonic acid, neat, rt, 12h | 5-chloro-N-(4-(chlorosulfonyl)phenyl)-2-methoxybenzamide | 87% | researchgate.net |
| 3 | 5-chloro-N-(4-(chlorosulfonyl)phenyl)-2-methoxybenzamide | Appropriate amine, Sodium carbonate, THF/H₂O (2:1), rt, 12h | 5-chloro-2-methoxy-N-(4-sulfamoylphenyl) benzamide derivatives | 45-93% | researchgate.net |
| 4 | N-phenethyl-5-chloro-2-methoxybenzamide | Chlorosulfonic acid, -10°C to steam bath | p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride | - | google.com |
| 5 | p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride | Concentrated Ammonia | p-[5-chloro-2-methoxy-benzamidoethyl]-benzene sulfonamide | - | google.com |
DCM: Dichloromethane, rt: room temperature, THF: Tetrahydrofuran
Salicylamide (B354443) Analogs (N-benzyl-5-chloro-2-hydroxybenzamide)
The conversion of 2-methoxybenzamide (B150088) derivatives to their corresponding 2-hydroxybenzamide (salicylamide) analogs is a key chemical transformation for creating compounds that can mimic the structure of natural salicylates. This demethylation step is crucial for accessing the N-benzyl-5-chloro-2-hydroxybenzamide scaffold from its methoxy (B1213986) precursor.
A reported method for this transformation involves refluxing the o-methoxybenzamide derivative with sodium cyanide in anhydrous dimethyl sulfoxide (B87167) (DMSO). nih.gov This procedure effectively cleaves the methyl ether to reveal the phenolic hydroxyl group, yielding the desired salicylamide analog in excellent yields, typically ranging from 72% to 98%. nih.gov This specific transformation is the final step in a synthetic sequence that first builds the sulfonamide-substituted this compound framework. nih.gov The initial steps involve the amidation of 5-chloro-2-methoxybenzoic acid with benzylamine, followed by chlorosulfonation and reaction with various amines to build the sulfonamide portion, before the final demethylation to the salicylamide. nih.gov
While the above method focuses on demethylation, general synthesis of salicylamide analogs can also be achieved through direct acylation. For example, N-benzoyl-2-hydroxybenzamides can be generated by reacting salicylamide with various acid chlorides in refluxing pyridine. nih.gov However, for analogs of this compound, the demethylation of the methoxy group is the most direct route to the corresponding 5-chloro-2-hydroxybenzamide structure. nih.gov
The table below outlines the specific demethylation reaction:
| Starting Material | Reagents & Conditions | Product | Yield Range | Reference |
| Substituted 5-chloro-N-(4-sulfamoylbenzyl)-2-methoxybenzamide | Sodium cyanide, Anhydrous Dimethyl Sulfoxide (DMSO), Reflux | Substituted 5-chloro-N-(4-sulfamoylbenzyl)-2-hydroxybenzamide | 72-98% | nih.gov |
Advanced Synthetic Approaches and Optimization
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique in modern organic chemistry, offering significant advantages over conventional heating methods. ijprajournal.comrasayanjournal.co.in This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to mere minutes. ijprajournal.comrasayanjournal.co.in The benefits also include higher product yields, improved purity, and simplified synthetic procedures, aligning with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. ijprajournal.comrasayanjournal.co.in
In the context of synthesizing heterocyclic compounds structurally related to benzamide derivatives, microwave irradiation has proven highly effective. For example, the synthesis of benzimidazole (B57391) derivatives, which can be achieved through conventional refluxing over 12 hours, can be completed in just 9-10 minutes under microwave irradiation. ijprajournal.com This rapid heating not only accelerates the reaction but can also lead to cleaner reaction profiles with fewer side products. rasayanjournal.co.in
The application of microwave-assisted protocols can be broadly categorized into reactions with and without solvents. When solvents are used, those with high dielectric constants are particularly effective at absorbing microwave energy and transferring it to the reactants. rasayanjournal.co.in In other cases, reactions can be performed under solvent-free conditions on solid mineral supports, further enhancing the environmental friendliness of the synthesis. rasayanjournal.co.in
The following table compares conventional and microwave-assisted methods for a related heterocyclic synthesis, illustrating the typical improvements observed:
| Method | Reaction | Conditions | Reaction Time | Yield | Reference |
| Conventional | Benzimidazole Synthesis | Reflux | 12 hours | ~65% | ijprajournal.com |
| Microwave-Assisted | Benzimidazole Synthesis | Microwave Irradiation (Ethanol/H₂O) | 9-10 minutes | >65% (Moderate to good) | ijprajournal.com |
| Microwave-Assisted | Imidazole Derivative Synthesis | Microwave Irradiation (40W) | 3 minutes | Not specified | derpharmachemica.com |
While specific microwave-assisted protocols for this compound were not detailed in the provided context, the principles demonstrated in the synthesis of related structures strongly suggest its applicability for optimizing the synthesis of benzamide analogs, potentially accelerating key steps like amidation or cyclization reactions. ijprajournal.comrasayanjournal.co.inderpharmachemica.com
Structure Activity Relationship Sar Investigations of N Benzyl 5 Chloro 2 Methoxybenzamide Derivatives
Influence of Substituents on the Benzamide (B126) Core
Role of Methoxy (B1213986) Group at the 2-Position
The methoxy group (-OCH3) at the 2-position of the benzamide ring plays a significant role in the molecule's interaction with its biological targets. Its placement is crucial for establishing specific binding orientations. In studies on related 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, the introduction of the 2-methoxy group was found to be beneficial. nih.gov This group can act as a hydrogen bond acceptor, forming an additional hydrogen bond with amino acid residues like Tyr394 and Arg400 in the Smoothened (Smo) receptor, which can enhance binding affinity. nih.gov The presence of an ortho-methoxy substituent also has distinct electronic effects that can influence the reactivity and conformation of the entire molecule. semanticscholar.org In the context of herbicidal activity, N-benzyl-2-methoxybenzamides have been identified as a promising class of compounds. nih.gov
Effects of Amino and Substituted Amino Groups at the 4-Position
The introduction of an amino group (-NH2) or a substituted amino group at the 4-position of the benzamide ring can significantly modulate the electronic properties and biological activity of the derivatives. Research on related structures has shown that adding substituents at this position can lead to potent compounds with diverse therapeutic applications. nih.govprepchem.com For instance, the electronic nature of the substituent is critical; strong electron-donating groups like 4-amino or 4-N,N-dimethylamino can dramatically alter the electron density across the aromatic ring, which in turn affects how the molecule interacts with its target. semanticscholar.org The synthesis of various 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives has been a strategy to explore new compounds with potential therapeutic value. prepchem.comsigmaaldrich.com The addition of larger substituted amino groups at this position can also influence steric interactions within the binding pocket of a target protein.
| Compound/Modification | Position | Substituent | Observed Effect/Activity | Reference |
| 4-amino-5-chloro-2-methoxybenzoic acid derivative | 4 | Amino (-NH2) | Used as a precursor for more complex derivatives. prepchem.com | prepchem.com |
| N-[2-(N'-2',4'-dichlorophenylmethyl)-N'-ethylamino)ethyl]-4-amino-5-chloro-2-methoxybenzamide | 4 | Substituted amino | Synthesized to explore potential biological activity. prepchem.com | prepchem.com |
| 4-amino-5-methoxy-1,1-diphenylethane | 4 | Amino (-NH2) | Showed a significant reduction in a specific mass spectrometry fragmentation process (Z%), indicating a strong electron-donating effect. semanticscholar.org | semanticscholar.org |
| 4-N,N-dimethylamino-5-methoxy-1,1-diphenylethane | 4 | N,N-dimethylamino | Exhibited a pronounced electron-donating effect, further reducing the Z% value. semanticscholar.org | semanticscholar.org |
Impact of Chloro Substitution at the 5-Position
| Compound Series | Position | Substituent | Significance | Reference |
| 5-Chloro-2-methoxy-N-phenylbenzamide derivatives | 5 | Chloro (-Cl) | The chloro group is integral to the core structure, influencing planarity and intermolecular interactions. researchgate.net | researchgate.net |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | 5 | Chloro (-Cl) | Maintained in a series of derivatives evaluated for anti-cancer activity. researchgate.net | researchgate.net |
| 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives | 5 | Chloro (-Cl) | Used as a base structure for synthesizing new derivatives with potential antibacterial and antifungal activity. researchgate.net | researchgate.net |
Structural Modifications of the N-Benzyl Moiety
The N-benzyl group is the second major component of the molecule where structural variations can lead to significant changes in activity. Modifications can include altering the linker between the amide nitrogen and the benzyl (B1604629) ring or adding substituents to the benzyl ring itself.
Variations in Cyclic Amine Linkers (Pyrrolidine, Piperidine (B6355638), Morpholine)
Incorporating cyclic amine structures like pyrrolidine (B122466), piperidine, or morpholine (B109124) as linkers can introduce conformational rigidity and alter the basicity and polarity of the molecule. nih.gov This strategy has been used to design novel compounds targeting various receptors. For instance, piperidine and pyrrolidine sulfonamides have been effectively used as linkers in the design of human beta(3) adrenergic receptor agonists. nih.gov In another study, piperidine-based derivatives were synthesized by incorporating various amines, leading to potent anti-cancer agents that function by inhibiting tubulin polymerization. nih.gov Replacing a simple benzyl group with a more complex linker containing these rings can optimize the orientation of the benzyl ring relative to the benzamide core, potentially leading to improved interactions with a biological target.
Substituent Effects on the Benzyl Ring
Adding substituents to the phenyl ring of the N-benzyl moiety is a common and effective strategy for fine-tuning biological activity. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of these substituents are critical.
SAR studies have revealed that:
Electron-withdrawing groups often enhance or retain activity. In a study of anticonvulsant primary amino acid derivatives (PAADs), placing electron-withdrawing groups on the benzyl ring retained activity, whereas electron-donating groups led to a loss of activity. nih.gov
Specific substitutions can be highly beneficial. For herbicidal N-benzyl-2-methoxybenzamides, introducing a fluorine or methyl group at the 3- or 4-position of the benzyl ring was found to be advantageous for activity. nih.gov
Hydrophobic and steric factors also play a role. The size and shape of the substituent can influence how the molecule fits into its binding site. The development of new anticancer drugs with hydrophobic properties is thought to result in better membrane penetration. researchgate.net
| Parent Compound Class | Benzyl Ring Position | Substituent | Effect on Activity | Reference |
| N-benzyl-2-methoxy-5-propargyloxybenzoamides | 3- or 4- | Fluorine or Methyl | Beneficial for herbicidal activity. nih.gov | nih.gov |
| (R)-N'-benzyl 2-amino-3-methylbutanamide | 4'- | Electron-withdrawing groups | Retained anticonvulsant activity. nih.gov | nih.gov |
| (R)-N'-benzyl 2-amino-3-methylbutanamide | 4'- | Electron-donating groups | Led to a loss of anticonvulsant activity. nih.gov | nih.gov |
| (R)-N'-benzyl 2-amino-3-methoxypropionamide | 4'- (as 3-fluorophenoxymethyl) | 3-Fluorophenoxymethyl | ~4-fold increase in anticonvulsant activity. nih.gov | nih.gov |
Stereochemical Determinants of Biological Activity and Selectivity
The parent compound, N-benzyl-5-chloro-2-methoxybenzamide, is an achiral molecule and therefore does not exist as stereoisomers. As a result, direct investigations into the stereochemical determinants of its biological activity are not applicable.
However, the introduction of chiral centers into the this compound scaffold would result in stereoisomers (enantiomers or diastereomers), which could exhibit differential biological activity and selectivity. The principles of stereochemistry are crucial in drug design, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. nih.gov
For many classes of therapeutic agents, including those with a benzamide core, it has been demonstrated that one stereoisomer is often significantly more potent or has a better safety profile than its corresponding enantiomer or diastereomers. nih.govmalariaworld.org This phenomenon arises from the specific spatial orientation required for optimal binding to the target protein.
While specific studies on the stereoisomers of this compound derivatives are not extensively available in the reviewed literature, research on other chiral benzamide-containing compounds has highlighted the importance of stereochemistry. For instance, in a series of N-substituted ortho-c oxide-bridged 5-phenylmorphans, the synthesis and pharmacological evaluation of enantiopure compounds were critical in determining their opioid receptor binding affinity. nih.gov The separation of enantiomers and the determination of their absolute configuration were essential steps in understanding their structure-activity relationships. nih.gov
Similarly, studies on other classes of biologically active molecules have shown that stereochemistry can dictate not only the potency of interaction with a biological target but also aspects like cellular uptake. nih.govmalariaworld.org For example, in a study of 3-Br-acivicin isomers, only those with a specific stereochemistry ((5S, αS)) showed significant antiplasmodial activity, which was attributed to stereoselective uptake by an amino acid transport system. nih.govmalariaworld.org
Should chiral centers be introduced into the this compound structure, for example, by substitution on the benzylic carbon or on the benzyl ring with a chiral moiety, it would be imperative to conduct research on the separated stereoisomers. Such studies would typically involve:
Enantioselective Synthesis or Chiral Separation: The preparation of individual enantiomers or diastereomers in high purity.
Biological Evaluation: The assessment of the biological activity (e.g., IC50 or EC50 values) of each stereoisomer against the intended biological target.
Selectivity Profiling: The evaluation of the activity of each isomer against other related targets to determine selectivity.
The data from such investigations would be crucial for identifying the eutomer (the more active stereoisomer) and understanding the three-dimensional pharmacophore required for optimal biological activity.
Pharmacological and Biochemical Characterization of N Benzyl 5 Chloro 2 Methoxybenzamide Analogs
Receptor Modulatory Activities
Analogs of N-benzyl-5-chloro-2-methoxybenzamide have demonstrated significant modulatory activities at key neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptor subtypes. These interactions are critical to their potential pharmacological effects.
A notable analog in this class is (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, also known as YM-43611. This compound has been shown to be a potent antagonist of dopamine D3 and D4 receptors with a marked selectivity over the D2 receptor subtype. acs.org
In radioligand binding assays, YM-43611 displayed high affinity for both D3 and D4 receptors. acs.org The binding affinity (Ki) values indicate a strong interaction with these receptor subtypes. acs.org Specifically, it exhibits a 110-fold selectivity for the D4 receptor and a 10-fold preference for the D3 receptor when compared to the D2 receptor. acs.org This selectivity profile suggests a more targeted engagement of the dopaminergic system, potentially offering a different therapeutic window compared to less selective dopamine antagonists. The N-substituent on the pyrrolidin-3-yl group has been identified as playing a crucial role in both the affinity for D2, D3, and D4 receptors and the selectivity among these subtypes. acs.org
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
|---|---|---|---|
| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | Data not explicitly provided, but noted as lower affinity | 21 | 2.1 |
While direct data on this compound's activity at serotonin receptors is limited, research on structurally related compounds provides valuable insights. Specifically, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their effects on the 5-HT4 receptor. nih.gov
Several of these ester derivatives have demonstrated nanomolar affinity for the 5-HT4 receptor, acting as potent agonists. nih.gov For instance, the compound ML 10302 was found to have a Ki value of 1.07 ± 0.5 nM. nih.gov Interestingly, some of these compounds, while potent, exhibited a partial agonist profile, with maximal responses being 60-80% of that of serotonin. nih.gov
A fascinating structure-activity relationship was observed with the introduction of two methyl groups on the piperidine (B6355638) ring of these esters. This modification led to a dramatic shift in pharmacological activity, converting the compounds from agonists to potent 5-HT4 receptor antagonists. nih.gov For example, the trans-3,5-dimethylpiperidinyl)ethyl ester derivative displayed a Ki of 0.26 ± 0.06 nM and effectively inhibited the action of serotonin in functional assays. nih.gov
| Compound Structure | 5-HT4 Receptor Affinity (Ki) | Functional Activity |
|---|---|---|
| Esters of 4-amino-5-chloro-2-methoxybenzoic acid (e.g., ML 10302) | 1.07 ± 0.5 nM | Partial Agonist |
| 2-[(trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2- methoxybenzoate | 0.26 ± 0.06 nM | Antagonist |
Enzyme Inhibition Profiles
In addition to receptor modulation, analogs of this compound have been investigated for their ability to inhibit specific enzymes involved in inflammatory and epigenetic pathways.
A hydroxyl-sulfonamide analog, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), has been identified as a selective inhibitor of the NLRP3 inflammasome. rsc.orgnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.
JC-171 was shown to dose-dependently inhibit the release of IL-1β induced by LPS and ATP in macrophages, with an IC50 of 8.45 ± 1.56 μM. rsc.orgnih.gov The mechanism of this inhibition involves the disruption of the NLRP3 inflammasome assembly. nih.gov Immunoprecipitation studies have revealed that JC-171 interferes with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in the activation of the inflammasome complex. nih.gov This selective inhibition of the NLRP3 inflammasome highlights the potential of this chemical scaffold in modulating inflammatory responses. rsc.orgnih.gov
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) | NLRP3 Inflammasome | 8.45 ± 1.56 | Interferes with NLRP3/ASC interaction |
While not direct analogs of this compound, a class of N-benzyl pyridoisothiazolones has been studied for its inhibitory effects on histone acetyltransferases (HATs). nih.gov HATs are enzymes that acetylate histone proteins, a key post-translational modification involved in the regulation of gene expression.
One such compound, PU141, which features an N-benzyl group, has been identified as a selective inhibitor of the HATs CBP (CREB-binding protein) and p300. nih.gov In contrast, the corresponding N-phenyl derivative, PU139, acts as a pan-HAT inhibitor, blocking the activity of Gcn5, PCAF, CBP, and p300. nih.gov The presence of a methylene (B1212753) linker in the N-benzyl structure of PU141 is thought to hinder its optimal positioning within the active site of GNAT family enzymes like Gcn5 and PCAF, while still allowing for effective inhibition of the p300/CBP family, which possess a wider binding cavity. nih.gov This demonstrates that the N-benzyl moiety can confer selectivity in HAT inhibition. nih.gov
| Compound | HAT Inhibition Profile | Key Structural Feature |
|---|---|---|
| PU141 | Selective for CBP/p300 | N-benzyl group |
| PU139 | Pan-HAT inhibitor (Gcn5, PCAF, CBP, p300) | N-phenyl group |
Cellular and Molecular Mechanism Studies
The diverse biological activities of this compound analogs stem from their specific interactions at a cellular and molecular level.
For the dopamine receptor antagonist YM-43611, its high affinity and selectivity for D3 and D4 receptors over D2 receptors suggest a mechanism of action that could differ from traditional antipsychotics, which often have a higher affinity for D2 receptors. This differential binding profile may lead to a more targeted modulation of dopamine-mediated signaling pathways. acs.org
In the context of inflammation, the NLRP3 inhibitor JC-171 acts by physically disrupting the formation of the active inflammasome complex. By preventing the association of NLRP3 and ASC, it blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β. nih.gov This targeted disruption of a key protein-protein interaction within the inflammatory cascade represents a precise molecular mechanism of action.
Furthermore, studies on other 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have revealed cellular effects such as the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cell lines. researchgate.net While the exact molecular targets for these effects require further elucidation, these findings point towards the potential of this chemical scaffold to interfere with fundamental cellular processes.
The N-benzyl pyridoisothiazolone HAT inhibitors are thought to act as covalent inhibitors, forming a disulfide bond with a cysteine residue in the active site of the target HAT enzyme. rsc.org The selectivity of the N-benzyl derivative PU141 for CBP/p300 suggests that subtle differences in the topology of the active sites of HAT enzymes can be exploited to achieve selective inhibition, thereby allowing for a more nuanced modulation of the epigenetic landscape. nih.gov
Antiproliferative Activity and Cancer Cell Line Response
Analogs of this compound have demonstrated notable antiproliferative effects across a range of human cancer cell lines. Research into structurally related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, has revealed significant cytotoxic activity. One of the most potent compounds in a studied series, a 5-chloro-2-methoxybenzamide (B2460377) derivative, was tested against a panel of cancer cell lines, with human pancreatic carcinoma (MIA PaCa-2) showing the highest sensitivity. researchgate.net Similarly, substituted 2-hydroxy-N-(arylalkyl)benzamides, which share a common structural backbone, have been screened for their antiproliferative and cytotoxic effects in vitro, with several compounds exhibiting single-digit micromolar IC50 values against various human cancer cell lines. nih.gov
Further studies on benzyl (B1604629) and phenethyl analogs of other complex molecules have shown that substitutions on the benzyl group can influence antiproliferative activity. For instance, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl analogs of the marine alkaloid makaluvamine displayed significant antiproliferative effects on the MCF-7 breast cancer cell line. nih.govresearchgate.net Interestingly, methoxy (B1213986) substitutions on these benzyl and phenethyl series generally resulted in a slight decrease in activity. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Selected Makaluvamine Analogs against MCF-7 Breast Cancer Cell Line
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| Benzyl Analog | 4-Methyl | 2.3 |
| Benzyl Analog | 4-Chloro | 1.8 |
| Benzyl Analog | 4-Fluoro | 2.8 |
| Phenethyl Analog | 4-Methyl | 2.3 |
| Phenethyl Analog | 4-Chloro | 2.8 |
A key mechanism behind the antiproliferative activity of these benzamide (B126) analogs is the induction of cell cycle arrest. Cellular mechanistic studies on the sensitive MIA PaCa-2 pancreatic cancer cells revealed that a potent 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative arrested the cell cycle at the G2/M phase. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Other related compounds, such as certain stilbenoid analogs, have also been shown to induce G2/M cell cycle arrest in human lung cancer cells, which was correlated with the down-regulation of the checkpoint protein cyclin B1. nih.gov
In addition to cell cycle arrest, these compounds are capable of inducing programmed cell death, or apoptosis, in cancer cells. The same 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative that caused G2/M arrest also induced apoptosis in MIA PaCa-2 cells. researchgate.net Similarly, a potent substituted 2-hydroxy-N-(arylalkyl)benzamide, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was found to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.govsci-hub.st This was confirmed by an increase in several apoptotic markers, including a rise in the subdiploid population, activation of caspases, and specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.govsci-hub.st Further studies on other novel sulfonamide derivatives have also demonstrated their ability to inhibit cancer cell proliferation by increasing the number of apoptotic cells, as confirmed by cytometric analysis of phosphatidylserine (B164497) translocation and mitochondrial membrane potential. nih.gov
Modulation of Bacterial Two-Component Regulatory Systems (TCS)
Bacterial two-component regulatory systems (TCS) are crucial signaling pathways that allow bacteria to adapt to environmental changes and are considered potential targets for new antimicrobial therapies. nih.govmdpi.com These systems typically consist of a sensor kinase and a response regulator that together control gene expression related to virulence and drug resistance. nih.govmdpi.com While the inhibition of TCS is a promising strategy for antimicrobial drug development, there is currently a lack of specific research data directly linking this compound or its close analogs to the modulation of these bacterial systems. However, the discovery of other classes of antibacterials that inhibit the autophosphorylation of the kinase A component of a TCS in vitro suggests that targeting these pathways is a viable approach. nih.gov
Antimicrobial, Antifungal, and Antiviral Properties
Benzamide derivatives have been a subject of interest for their broad-spectrum antimicrobial properties. nanobioletters.com Various N-phenylbenzamides have been synthesized and have shown potential as both antibacterial and antifungal agents. ubaya.ac.id
In terms of antimicrobial activity, synthetic benzyl and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have demonstrated potent in vitro antibacterial effects against both Staphylococcus aureus and Escherichia coli, with some compounds showing minimal inhibitory concentrations (MICs) in the low µg/mL range. mdpi.comnih.gov Benzyl bromide derivatives have also exhibited strong antibacterial properties, particularly against Gram-positive bacteria. nih.gov
Regarding antifungal properties, N-phenylbenzamides have been identified as having the potential for development as antifungal medicines. ubaya.ac.id Studies on synthetic benzyl bromides also revealed their effectiveness against pathogenic fungi. nih.gov Furthermore, N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and tested for their in vitro antifungal activity. researchgate.net
In the realm of antiviral research, various benzamide analogs have shown promise. A series of novel N-phenylbenzamide derivatives was found to be active against Enterovirus 71 (EV 71) strains at low micromolar concentrations in vitro. researchgate.netnih.gov The introduction of electron-withdrawing groups, such as bromine, at the para position of the phenyl ring was found to increase the anti-EV 71 activity. nih.gov Another analog, N-Benzyl 2-chloro 5-nitrobenzamide, has been noted for its potential antiviral applications, among other biological activities. ontosight.ai
Prokinetic Activities
A significant area of pharmacological investigation for benzamide derivatives has been their role as prokinetic agents, which enhance gastrointestinal motility.
Substituted benzamides, particularly those with a 4-amino-5-chloro-2-methoxybenzoyl group, have been identified as potent stimulants of gastrointestinal motility and are effective in promoting gastric emptying. nih.gov These compounds often act as agonists at the 5-HT4 receptor. nih.gov A new series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were synthesized and evaluated for their gastrokinetic activity by observing their effects on the gastric emptying of a phenol (B47542) red semisolid meal in rats. nih.gov Among the derivatives tested, several analogs were found to be superior to cisapride (B12094) in their gastrokinetic activity. nih.gov Specifically, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide showed potent and selective gastric prokinetic activity. consensus.app Importantly, some of these potent compounds did not exhibit dopamine D2 receptor antagonistic activity, a common side effect of older prokinetic agents. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide |
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide |
| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide |
| N-Benzyl 2-chloro 5-nitrobenzamide |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |
| Cisapride |
| Metoclopramide |
| Resveratrol |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene |
| Makaluvamine |
| Poly-(ADP-ribose)polymerase (PARP) |
Computational and Chemoinformatic Approaches in N Benzyl 5 Chloro 2 Methoxybenzamide Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzylbenzamide derivatives, docking studies have been instrumental in elucidating their interaction with target enzymes, such as tyrosinase, a key enzyme in melanogenesis. nih.govdoi.org
Research on N-benzylbenzamide derivatives as melanogenesis inhibitors has utilized molecular docking to confirm and visualize their binding modes within the active site of tyrosinase. doi.orgnih.gov For these studies, the crystal structure of tyrosinase, often from Streptomyces castaneoglobisporus (PDB ID: 1WX2), is used as the receptor model since the human tyrosinase structure is not fully resolved. doi.org Software programs like Surflex-Dock and FlexX are employed to perform the docking simulations. doi.orgnih.gov
The findings from these studies indicate that N-benzylbenzamide derivatives fit into the binding pocket of tyrosinase, where their conformation is stabilized by various non-covalent interactions. doi.org Docking analyses reveal that the nature of substituents on the benzamide (B126) scaffold significantly influences the binding affinity and orientation. For instance, substitutions at the 5-position of the benzamide ring can minimize steric clashes with adjacent amino acid residues in the active site, thereby enhancing inhibitory activity. doi.org Molecular docking of nitro-substituted benzamides has also been used to analyze interactions with inducible nitric oxide synthase (iNOS), revealing that the orientation and polarizability of the molecules are key to efficient binding. nih.gov These computational models provide a structural basis for the observed biological activities and guide the rational design of new, more potent inhibitors.
Pharmacophore Model Development and Validation
Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. nih.gov For N-benzyl benzamide derivatives, ligand-based pharmacophore models have been developed to understand the key structural requirements for their role as melanogenesis inhibitors. nih.gov
One advanced approach used in the study of these compounds is the "molecular comparative electron topology" (MCET) method. nih.gov This technique develops a 3D pharmacophore model (3D-PhaM) by analyzing a set of active ligands without requiring the structure of the biological target. A key innovation in this research was the use of a novel descriptor, the Klopman index, which incorporates both Coulombic (electrostatic) and frontier orbital interactions of the ligand's atoms. nih.gov This local reactive descriptor helps in selecting the most relevant molecular conformers for receptor interaction and in defining the 3D-PhaM. nih.gov
The resulting pharmacophore model for N-benzyl benzamide derivatives highlights the specific spatial arrangement of atoms and electronic features that are critical for binding to the target receptor and inhibiting its function. The validity of such a ligand-based model is often confirmed using structure-based methods, such as molecular docking, to ensure that the identified pharmacophore features can be accommodated within the target's active site. nih.gov
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and conformational properties of molecules like N-benzyl-5-chloro-2-methoxybenzamide. nih.govtandfonline.com These calculations provide a fundamental understanding of a molecule's intrinsic properties, which govern its reactivity and interactions with biological targets.
Conformational analysis using DFT helps to identify the most stable three-dimensional structures (conformers) of a molecule in different environments. researchgate.netscielo.br For complex and flexible molecules like N-benzylbenzamides, rotation around single bonds can lead to multiple low-energy conformers. researchgate.netscielo.br Methods using various functionals, such as B3LYP, M06-2X, and APFD, combined with basis sets like 6-311+G(2d,p), are used to optimize the geometry of these conformers and calculate their relative energies. researchgate.netnii.ac.jp Identifying the most stable conformer is crucial as it is often the one that binds to the biological target.
Furthermore, quantum calculations are used to determine key electronic descriptors. The Klopman index, used in the pharmacophore modeling of N-benzyl benzamides, is derived from quantum chemical principles, specifically considering frontier molecular orbitals (HOMO and LUMO) and electrostatic interactions. nih.gov The energy of these orbitals, the HOMO-LUMO gap, and the molecular electrostatic potential (MESP) surface are important descriptors for predicting a molecule's reactivity and intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unipd.it These models are powerful tools for predicting the activity of newly designed molecules before their synthesis.
In the study of N-benzyl benzamide derivatives as melanogenesis inhibitors, a 4D-QSAR model was developed using the MCET method. nih.gov This model incorporated a training set of 42 compounds and was validated using an external test set of 6 compounds. The robustness and predictive power of the QSAR model were confirmed by strong statistical parameters. nih.gov The model's quality is often assessed using metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²) for the test set. researchgate.netresearchgate.net
For the N-benzyl benzamide derivatives, the developed QSAR model demonstrated high predictive ability, as shown in the table below. nih.gov
| Model Type | Parameter | Value | Description |
|---|---|---|---|
| 4D-QSAR | R² | 0.913 | Coefficient of determination for the training set, indicating goodness of fit. |
| Q² | 0.862 | Cross-validated correlation coefficient, indicating predictive ability for the test set. | |
| rₘ² | 0.850 | A stringent validation parameter for external prediction. |
Other QSAR approaches, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to N-benzylbenzamide derivatives to understand the relationship between their 3D structural features and biological activity. nih.govresearchgate.net These models generate contour maps that visualize regions where steric, electrostatic, or other fields positively or negatively influence the activity, providing direct guidance for structural modifications to enhance potency. nih.gov
Crystallographic Analysis and Supramolecular Assembly of N Benzyl 5 Chloro 2 Methoxybenzamide and Analogs
Solid-State Structural Elucidation
While a specific crystallographic study for N-benzyl-5-chloro-2-methoxybenzamide is not publicly available, a detailed analysis of its close analog, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide , provides significant insights. The crystal structure of this analog has been determined, and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 965658. mdpi.comnih.gov This structural information is crucial for understanding the conformational preferences and intermolecular interactions that are likely to be present in this compound.
The crystallographic data for N-benzyl-2-hydroxybenzamide reveals a monoclinic crystal system with the space group P21/n. nih.gov The unit cell parameters are a = 12.478(3) Å, b = 8.3503(17) Å, c = 12.664(3) Å, and β = 118.02(3)°. nih.gov These parameters define the repeating unit of the crystal lattice and are essential for a complete structural description.
| Parameter | Value |
|---|---|
| Chemical Formula | C14H13NO2 |
| Molecular Weight | 227.25 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.478(3) |
| b (Å) | 8.3503(17) |
| c (Å) | 12.664(3) |
| β (°) | 118.02(3) |
| Volume (ų) | 1164.9(6) |
| Z | 4 |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonds play a pivotal role in the assembly of benzamide (B126) derivatives in the solid state. In the case of N-benzyl-2-hydroxybenzamide , a prominent intramolecular O-H···O hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen atom. nih.govnih.gov This interaction leads to the formation of a stable six-membered ring, which is a common feature in 2-hydroxybenzamides.
The primary intermolecular interaction governing the crystal packing of N-benzyl-2-hydroxybenzamide is an N-H···O hydrogen bond. This interaction links symmetry-related molecules into one-dimensional chains that extend along the a-axis. nih.govnih.gov These chains are further interconnected by weaker C-H···O hydrogen bonds, creating a more complex and stable two-dimensional sheet-like structure. nih.gov
| D–H···A | D–H | H···A | D···A | D–H···A |
|---|---|---|---|---|
| O1–H1···O2 | 0.98(3) | 1.68(3) | 2.565(2) | 148(2) |
| N1–H1N···O2i | 0.88(2) | 2.08(2) | 2.954(2) | 172(2) |
| C10–H10A···O1ii | 0.97(2) | 2.59(2) | 3.473(2) | 152(2) |
Supramolecular Architecture and Crystal Packing
The combination of molecular conformation and intermolecular interactions dictates the final supramolecular architecture and crystal packing. For N-benzyl-2-hydroxybenzamide , the interplay between the twisted molecular shape and the hydrogen bonding network results in the formation of sheet-like structures. nih.gov These sheets are then stacked to build the three-dimensional crystal lattice.
In a broader context, the supramolecular assembly of benzamides is often characterized by the formation of centrosymmetric hydrogen-bonded dimers. oup.com These dimers can then be linked into more extended structures, such as infinite ribbons, through further hydrogen bonding. oup.com The specific substituents on the benzamide core can influence the nature of these interactions and lead to variations in the crystal packing. For instance, in a series of zinc(II) chloride complexes with benzamides, the amide N-H groups form hydrogen bonds with either the amide oxygen or the chloride ligands, leading to the formation of extended networks. nih.gov
The study of these supramolecular motifs is crucial for understanding and predicting the solid-state properties of these compounds. The insights gained from the crystallographic analysis of this compound analogs provide a solid foundation for anticipating the structural characteristics of the parent compound and for the design of new materials with desired properties.
Metabolic and Biotransformation Studies of N Benzyl 5 Chloro 2 Methoxybenzamide Derivatives
Identification of Metabolites and Biotransformation Pathways
The biotransformation of N-benzyl-5-chloro-2-methoxybenzamide is hypothesized to proceed through several key pathways, primarily involving oxidative and conjugative reactions. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, the metabolic fate can be predicted based on the well-established biotransformation of structurally related N-benzylbenzamide derivatives.
The primary metabolic pathway anticipated for this compound is N-debenzylation . This oxidative reaction involves the cleavage of the bond between the nitrogen atom of the amide and the benzylic carbon. This process is typically mediated by cytochrome P450 (CYP) enzymes. The N-debenzylation would result in the formation of two main metabolites: 5-chloro-2-methoxybenzamide (B2460377) and benzaldehyde . The benzaldehyde is subsequently expected to be rapidly oxidized by aldehyde dehydrogenases to benzoic acid .
Further metabolism of the 5-chloro-2-methoxybenzamide moiety may occur through O-demethylation of the methoxy (B1213986) group, leading to the formation of a phenolic metabolite, 5-chloro-2-hydroxybenzamide . Aromatic hydroxylation on either of the benzene (B151609) rings is also a plausible metabolic route, catalyzed by CYP enzymes, which would introduce a hydroxyl group onto the aromatic ring, increasing the compound's polarity.
Following these Phase I oxidative reactions, the resulting metabolites, particularly those with newly formed hydroxyl or carboxyl groups, are susceptible to Phase II conjugation reactions . These reactions include glucuronidation and sulfation, which further enhance water solubility and facilitate excretion from the body. For instance, the benzoic acid derived from the benzyl (B1604629) group can be conjugated with glycine to form hippuric acid, a common urinary metabolite.
A summary of the predicted primary metabolites and their biotransformation pathways is presented in the table below.
| Parent Compound | Metabolic Pathway | Primary Metabolite(s) | Enzymes Involved (Predicted) |
| This compound | N-Debenzylation | 5-chloro-2-methoxybenzamide, Benzaldehyde | Cytochrome P450 |
| Benzaldehyde | Oxidation | Benzoic Acid | Aldehyde Dehydrogenase |
| 5-chloro-2-methoxybenzamide | O-Demethylation | 5-chloro-2-hydroxybenzamide | Cytochrome P450 |
| This compound | Aromatic Hydroxylation | Hydroxylated derivatives | Cytochrome P450 |
| Benzoic Acid | Glycine Conjugation | Hippuric Acid | Glycine N-acyltransferase |
| Hydroxylated metabolites | Glucuronidation/Sulfation | Glucuronide/Sulfate conjugates | UGTs/SULTs |
Enzymatic N-Oxidation Processes
Enzymatic N-oxidation represents another potential, albeit likely minor, metabolic pathway for this compound. This process involves the direct oxidation of the nitrogen atom of the amide group and is primarily catalyzed by two families of enzymes: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMOs).
For tertiary amides like this compound, N-oxidation can lead to the formation of an N-oxide metabolite. This reaction is particularly relevant for compounds containing a nitrogen atom that is sterically accessible to the active site of these enzymes. The enzymatic N-oxidation of some benzamidine (B55565) derivatives has been reported, suggesting that the benzamide (B126) structure is a substrate for such transformations nih.gov.
The specific CYP isozymes that might be involved in the N-oxidation of this compound have not been identified. However, members of the CYP2 and CYP3 families are well-known for their broad substrate specificity and their role in the metabolism of a wide variety of xenobiotics, including nitrogen-containing compounds nih.gov. The reaction mechanism typically involves the transfer of an oxygen atom from the activated heme center of the CYP enzyme to the nitrogen atom of the substrate.
The table below summarizes the key aspects of the enzymatic N-oxidation process.
| Process | Description | Key Enzymes | Potential Product |
| Enzymatic N-Oxidation | Direct oxidation of the amide nitrogen atom. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) | N-oxide of this compound |
Future Research Directions and Unexplored Potential
Identification of Novel Biological Targets for N-benzyl-5-chloro-2-methoxybenzamide Scaffolds
The therapeutic potential of this compound and its derivatives has been primarily investigated in specific areas, but the structural motifs present suggest a broader range of biological activities. Future research should focus on identifying and validating novel molecular targets to unlock the full therapeutic utility of this chemical scaffold.
One promising avenue is the exploration of these compounds as modulators of enzymes that are critical in various disease pathways. For instance, the benzamide (B126) core is a key feature in molecules designed to inhibit enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP), which are significant targets in oncology. A study on benzamide derivatives as HDAC inhibitors showed that some compounds exhibited moderate enzymatic potency. researchgate.net Future work could systematically screen a library of this compound analogs against a panel of HDAC isoforms and PARP enzymes to identify potential lead compounds for cancer therapy.
Another area of interest is the potential for these scaffolds to interact with targets in the central nervous system. The structural similarity to known antipsychotic and antiemetic drugs, which often feature a substituted benzamide, warrants investigation into their affinity for dopamine (B1211576) and serotonin (B10506) receptors. Furthermore, research into N-benzylbenzamides as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) has shown promise for treating conditions like diabetes and hypertension. researchgate.net
The antimicrobial potential of this scaffold also remains largely unexplored. Research on N-phenylbenzamides has demonstrated activity against both bacteria and fungi. nih.govnih.gov Specifically, these compounds were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. nih.govnih.gov The enzymes targeted in these studies included aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa) and aspartic proteinases (Saps). nih.gov A systematic evaluation of this compound derivatives against a diverse panel of pathogenic microbes, including drug-resistant strains, could reveal novel antibacterial or antifungal agents.
Finally, the discovery of N-benzyl-2-methoxybenzamides as bleaching herbicides that interfere with plastoquinone (B1678516) biosynthesis in plants opens up an entirely new field of investigation. nih.govresearchgate.net This finding suggests that derivatives of this compound could be developed as selective herbicides. Future research should aim to identify the specific enzyme in the plastoquinone pathway that is inhibited by these compounds and to optimize the scaffold for enhanced herbicidal activity and crop safety.
Advanced Drug Design Strategies Incorporating Computational Insights
The integration of computational chemistry and molecular modeling offers a powerful approach to accelerate the discovery and optimization of this compound-based drug candidates. These in silico methods can provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and guide the design of more potent and selective molecules.
Pharmacophore Modeling and 3D-QSAR
Future drug design efforts can begin with the development of a robust pharmacophore model based on known active benzamide derivatives. Such a model would define the essential chemical features required for biological activity. This approach has been successfully applied to benzamide derivatives targeting glucokinase for the treatment of diabetes. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can then be employed to correlate the 3D properties of the molecules with their biological activities, providing a predictive model for designing new analogs with enhanced potency. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking studies will be instrumental in elucidating the binding modes of this compound derivatives within the active sites of their biological targets. This has been demonstrated in studies of benzamide derivatives as inhibitors of FtsZ, a key protein in bacterial cell division, and as antidiabetic agents targeting α-glucosidase and α-amylase. nih.govnih.gov By visualizing these interactions, researchers can make rational modifications to the scaffold to improve binding affinity and selectivity. For instance, docking could reveal that introducing a hydrogen bond donor at a specific position could significantly enhance potency.
Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding interactions and can help to identify key residues that are crucial for maintaining a stable complex. nih.gov This information is vital for understanding the mechanism of action and for designing compounds with improved residence time at the target.
In Silico ADMET Prediction
A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). In silico ADMET prediction tools can be used early in the design phase to filter out compounds that are likely to fail later in development. nih.govnih.govnih.gov By evaluating properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity, researchers can prioritize the synthesis of compounds with more favorable drug-like profiles.
The following table outlines potential computational strategies for future research on this compound derivatives:
| Computational Strategy | Application | Potential Outcome |
| Pharmacophore Modeling | Identify essential chemical features for activity. | Guide the design of novel derivatives with improved potency. |
| 3D-QSAR | Correlate 3D molecular properties with biological activity. | Predict the activity of new compounds before synthesis. |
| Molecular Docking | Elucidate binding modes at the target site. | Rational design of more potent and selective inhibitors. |
| Molecular Dynamics | Assess the stability of the ligand-protein complex. | Understand the dynamic nature of binding and mechanism of action. |
| ADMET Prediction | Evaluate drug-like properties. | Prioritize compounds with favorable pharmacokinetic profiles. |
By synergistically applying these computational strategies, future research can more efficiently navigate the complex landscape of drug discovery, leading to the development of novel this compound-based therapeutics with enhanced efficacy and safety.
Green Chemistry Approaches for Sustainable Synthesis of Benzamide Derivatives
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the synthesis of this compound and its derivatives should prioritize the development of sustainable and environmentally friendly methods.
Alternative Solvents and Catalysts
Traditional methods for benzamide synthesis often rely on volatile and toxic organic solvents. A key area for future research is the exploration of greener solvent alternatives. Water, ionic liquids, and solvent-free reaction conditions have shown promise for the synthesis of related benzimidazole (B57391) and benzamide compounds. mdpi.comchemmethod.com For example, the use of water-based biphasic media has been demonstrated as a green strategy for large-scale reactions. google.com
The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Metal-based catalysts, such as those involving palladium or copper, have been used for C-H activation and coupling reactions in the synthesis of benzamides. rsc.org Future work should focus on developing more sustainable catalytic systems, such as those based on earth-abundant metals or organocatalysts. The use of ionic liquid-supported nano-metal catalysts has been reported for the synthesis of benzamidine (B55565) derivatives, offering high activity and recoverability. google.com Additionally, Lewis acids have been shown to be effective catalysts for the synthesis of benzimidazole derivatives, providing a greener alternative. mdpi.com
Energy-Efficient Synthesis
Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields. chemmethod.commdpi.com The application of microwave irradiation in the synthesis of benzimidazole derivatives has been shown to be an eco-friendly method that avoids hazardous solvents and leads to high yields in shorter reaction times. chemmethod.com Similarly, ultrasound has been successfully used in the synthesis of other heterocyclic compounds. mdpi.com The development of microwave- and ultrasound-assisted protocols for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.
Atom Economy and Waste Reduction
Future synthetic strategies should also focus on maximizing atom economy, which is a measure of how efficiently all atoms from the starting materials are incorporated into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy and reduce waste by eliminating the need for purification of intermediates. chemmethod.com The development of one-pot procedures for the synthesis of this compound derivatives from simple precursors would be a valuable contribution to the field.
The following table summarizes potential green chemistry approaches for the synthesis of benzamide derivatives:
| Green Chemistry Approach | Description | Potential Benefits |
| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced use of volatile organic compounds (VOCs). |
| Sustainable Catalysis | Employment of recyclable, earth-abundant metal catalysts, or organocatalysts. | Lower environmental impact and cost. |
| Energy-Efficient Methods | Application of microwave or ultrasound irradiation. | Shorter reaction times and reduced energy consumption. |
| Atom Economy | Designing reactions to maximize the incorporation of starting materials into the final product, such as through one-pot synthesis. | Minimized waste generation. |
By embracing these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with the broader goals of environmental responsibility in the chemical and pharmaceutical industries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
